molecular formula C7H3Br2F3O B1390533 1,3-Dibromo-2-(trifluoromethoxy)benzene CAS No. 1246643-52-6

1,3-Dibromo-2-(trifluoromethoxy)benzene

Cat. No.: B1390533
CAS No.: 1246643-52-6
M. Wt: 319.9 g/mol
InChI Key: ZJYGODDLQKBEMB-UHFFFAOYSA-N
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Description

1,3-Dibromo-2-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H3Br2F3O. It is a derivative of benzene, where two bromine atoms and one trifluoromethoxy group are substituted at the 1, 3, and 2 positions, respectively. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications.

Scientific Research Applications

1,3-Dibromo-2-(trifluoromethoxy)benzene is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the development of bioactive compounds and pharmaceuticals.

    Industry: It is employed in the production of specialty chemicals and materials with unique properties.

Safety and Hazards

The safety data sheet suggests that handling of 1,3-Dibromo-2-(trifluoromethoxy)benzene should involve thorough washing of face, hands, and any exposed skin after handling. Protective gloves, clothing, eye protection, and face protection should be worn. Breathing dust, fume, gas, mist, vapors, or spray should be avoided. It should only be used outdoors or in a well-ventilated area and kept away from heat, sparks, open flames, and hot surfaces .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dibromo-2-(trifluoromethoxy)benzene can be synthesized through several methods. One common approach involves the bromination of 2-(trifluoromethoxy)benzene using bromine or a brominating agent under controlled conditions. The reaction typically takes place in the presence of a catalyst such as iron(III) bromide (FeBr3) to facilitate the bromination process.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and advanced separation techniques ensures efficient production.

Chemical Reactions Analysis

Types of Reactions

1,3-Dibromo-2-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

    Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids are employed under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Major Products Formed

    Substitution: Formation of various substituted benzene derivatives.

    Coupling: Formation of biaryl compounds.

    Reduction: Formation of 2-(trifluoromethoxy)benzene.

Mechanism of Action

The mechanism of action of 1,3-dibromo-2-(trifluoromethoxy)benzene involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity and electron-withdrawing properties, influencing its reactivity and binding affinity. The bromine atoms can participate in halogen bonding and other non-covalent interactions, affecting the compound’s biological activity and chemical behavior.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dibromo-5-(trifluoromethoxy)benzene
  • 1-Bromo-3-(trifluoromethoxy)benzene
  • 2,6-Dibromobenzotrifluoride

Uniqueness

1,3-Dibromo-2-(trifluoromethoxy)benzene is unique due to the specific positioning of the bromine atoms and the trifluoromethoxy group, which imparts distinct chemical and physical properties. Its reactivity and applications differ from other similar compounds, making it valuable in specialized research and industrial contexts.

Properties

IUPAC Name

1,3-dibromo-2-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2F3O/c8-4-2-1-3-5(9)6(4)13-7(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJYGODDLQKBEMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)OC(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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